

# Roridin J: A Technical Guide to its Physical, Chemical, and Biological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Roridin J*

Cat. No.: *B1233049*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Roridin J** is a member of the macrocyclic trichothecene class of mycotoxins, a group of secondary metabolites produced by various fungi, notably from the *Myrothecium* species. Like other trichothecenes, **Roridin J** is characterized by a tetracyclic sesquiterpenoid core structure containing a 12,13-epoxy ring, which is crucial for its biological activity. This document provides a comprehensive overview of the known physical and chemical properties of **Roridin J**, alongside a review of the experimental methodologies used for the characterization of this class of compounds and an exploration of their biological activities and associated signaling pathways.

## Physical and Chemical Properties

Detailed physical and chemical data for **Roridin J** are scarce in publicly accessible literature. However, key identifiers and properties have been reported. For comparative purposes, data for the closely related and more extensively studied Roridin A and Roridin E are also included.

Property	Roridin J	Roridin A (for comparison)	Roridin E (for comparison)
Molecular Formula	C <sub>29</sub> H <sub>36</sub> O <sub>9</sub> [1]	C <sub>29</sub> H <sub>40</sub> O <sub>9</sub> [2]	C <sub>29</sub> H <sub>38</sub> O <sub>8</sub> [3]
Molecular Weight	528.59 g/mol [1]	532.6 g/mol [2]	514.61 g/mol [3]
Melting Point	Not Reported	Not Reported	183-184°C[3]
Boiling Point	Not Reported	Not Reported	740.3°C at 760 mmHg[3]
Solubility	Not Reported	Soluble in Dichloromethane, DMSO, Ethanol, Methanol[4]	Soluble in DMSO (1 mg/ml), EtOH (1 mg/ml)[3]
Appearance	Not Reported	White powder	Acicular Crystal[3]
CAS Number	Not Assigned	14729-29-4[2]	16891-85-3[3]

## Experimental Protocols

The isolation and characterization of **Roridin J** and related macrocyclic trichothecenes involve a series of chromatographic and spectroscopic techniques.

## Isolation and Purification

A general workflow for the isolation and purification of roridins from fungal cultures is as follows:

- **Culturing:** The producing fungal strain, such as *Myrothecium verrucaria*, is cultured on a suitable medium (e.g., rice medium) to promote the production of secondary metabolites.
- **Extraction:** The culture medium is extracted with an organic solvent like ethyl acetate or acetonitrile to isolate the crude mixture of mycotoxins.
- **Chromatographic Separation:** The crude extract is subjected to various chromatographic techniques for purification. This often involves:
  - **Silica Gel Chromatography:** Used for initial fractionation of the extract.

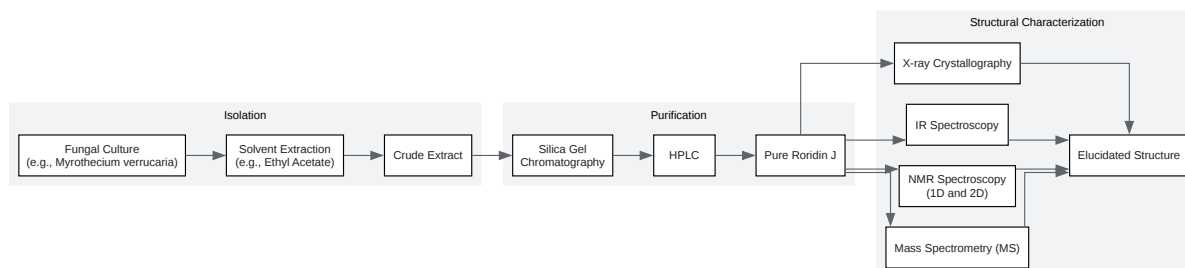
- High-Performance Liquid Chromatography (HPLC): Employed for fine purification of the isolated fractions to yield pure compounds.

## Structural Elucidation

The determination of the chemical structure of **Roridin J** and its congeners relies on a combination of modern spectroscopic methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which aids in structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information about the number and chemical environment of protons in the molecule.
  - $^{13}\text{C}$  NMR: Reveals the number and types of carbon atoms.
  - 2D NMR (e.g., COSY, HMQC, HMBC): These techniques are crucial for establishing the connectivity between atoms within the molecule, allowing for the complete assignment of the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyls (C=O) and hydroxyls (O-H), within the molecule.
- X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule.

Below is a generalized workflow for the isolation and characterization of macrocyclic trichothecenes.



[Click to download full resolution via product page](#)

Generalized workflow for the isolation and characterization of **Roridin J**.

## Biological Activity and Signaling Pathways

Macrocyclic trichothecenes, including the roridin family, are known for their potent cytotoxic activities. Their primary mechanism of action involves the inhibition of protein synthesis in eukaryotic cells.

## Mechanism of Action

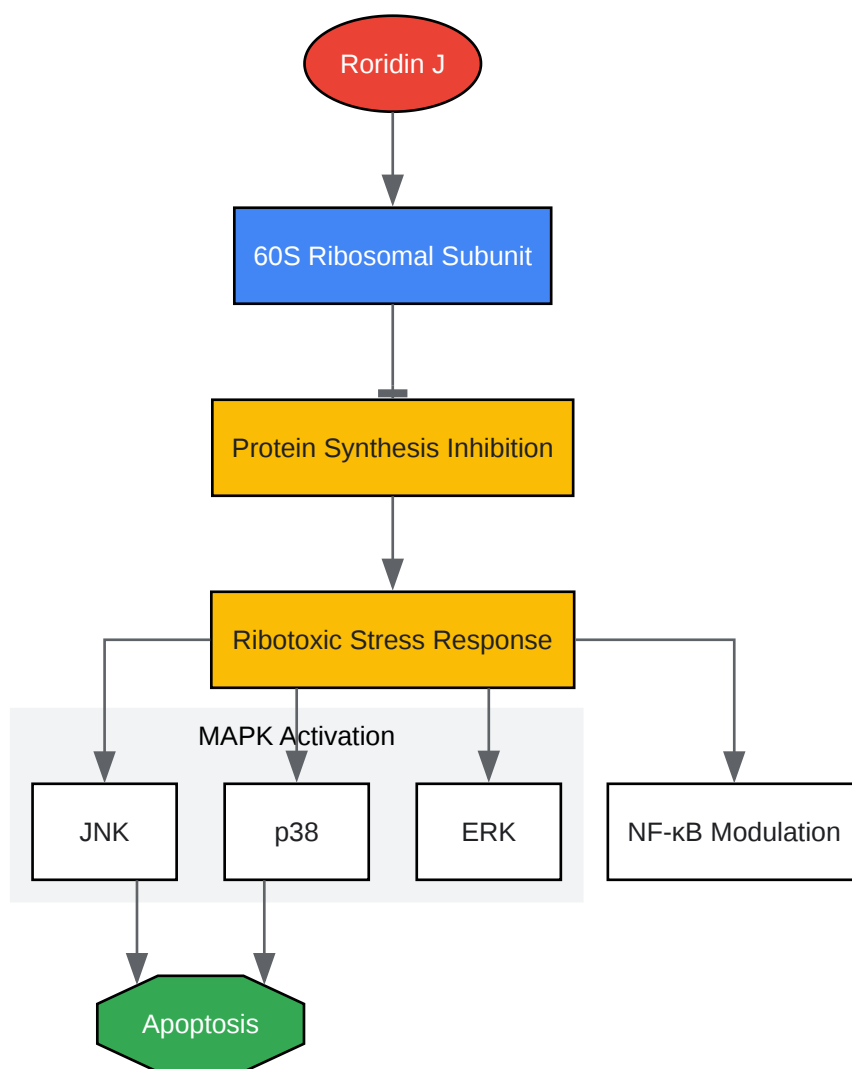
The biological activity of trichothecenes is largely attributed to the 12,13-epoxy group. These mycotoxins bind to the 60S subunit of the eukaryotic ribosome, specifically to the peptidyl transferase center. This binding event interferes with the elongation step of protein synthesis, leading to a cascade of downstream cellular events.

## Signaling Pathways

The inhibition of protein synthesis by roridins and other trichothecenes triggers a cellular stress response known as the ribotoxic stress response. This, in turn, activates several downstream signaling pathways, ultimately leading to apoptosis (programmed cell death). Key signaling pathways implicated include:

- Mitogen-Activated Protein Kinase (MAPK) Pathways: Trichothecenes are known to activate all three major MAPK pathways:
  - c-Jun N-terminal Kinase (JNK)
  - p38 MAPK
  - Extracellular signal-Regulated Kinase (ERK) Activation of these pathways, particularly JNK and p38, is strongly associated with the induction of apoptosis.
- NF- $\kappa$ B Pathway: The nuclear factor-kappa B (NF- $\kappa$ B) pathway, a critical regulator of inflammatory and immune responses, can also be modulated by trichothecenes.

The following diagram illustrates the general signaling cascade initiated by macrocyclic trichothecenes.



[Click to download full resolution via product page](#)

General signaling pathway activated by macrocyclic trichothecenes like **Roridin J**.

## Conclusion

**Roridin J**, as a macrocyclic trichothecene, possesses significant biological activity primarily driven by its ability to inhibit protein synthesis. While specific physical and chemical data for **Roridin J** are limited, the established methodologies for the isolation and characterization of related compounds provide a clear framework for further investigation. The understanding of the signaling pathways activated by this class of mycotoxins opens avenues for research into their potential therapeutic applications, particularly in oncology, as well as for a better understanding of their toxicological profiles. Further research is warranted to fully elucidate the specific properties and biological activities of **Roridin J**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Roridin A | C<sub>29</sub>H<sub>40</sub>O<sub>9</sub> | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Roridin J: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233049#roridin-j-physical-and-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)